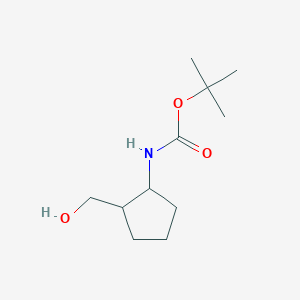
N-t-Butoxycarbonyl-2-hydroxymethylcyclopentylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-t-Butoxycarbonyl-2-hydroxymethylcyclopentylamine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a hydroxymethylcyclopentylamine structure. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . This compound is of interest in various fields of chemistry and biochemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-t-Butoxycarbonyl-2-hydroxymethylcyclopentylamine typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
Industrial production of Boc-protected amines often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the reaction allows for the production of large quantities of Boc-protected amines for various applications in pharmaceuticals and chemical research .
Analyse Des Réactions Chimiques
Types of Reactions
N-t-Butoxycarbonyl-2-hydroxymethylcyclopentylamine can undergo several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group under appropriate conditions.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Deprotection: The primary amine is regenerated.
Substitution: Various substituted cyclopentylamine derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl derivatives.
Applications De Recherche Scientifique
N-t-Butoxycarbonyl-2-hydroxymethylcyclopentylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of drug candidates and as a protecting group in peptide synthesis.
Industry: Applied in the production of fine chemicals and as a building block for various chemical processes.
Mécanisme D'action
The mechanism of action of N-t-Butoxycarbonyl-2-hydroxymethylcyclopentylamine primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can engage in various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-t-BOC-MDMA: A Boc-protected form of MDMA used as a synthetic precursor.
N-t-BOC-ketamine: A Boc-protected form of ketamine used in research.
N-t-BOC-methamphetamine: A Boc-protected form of methamphetamine.
Uniqueness
N-t-Butoxycarbonyl-2-hydroxymethylcyclopentylamine is unique due to its specific structure, which combines a Boc-protected amine with a hydroxymethylcyclopentyl group. This combination provides stability and reactivity, making it suitable for various synthetic applications. Its versatility in undergoing different chemical reactions and its use in multiple research fields highlight its significance in organic chemistry and related disciplines .
Propriétés
Formule moléculaire |
C11H21NO3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
tert-butyl N-[2-(hydroxymethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
Clé InChI |
JHCUAQXGKDRBOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


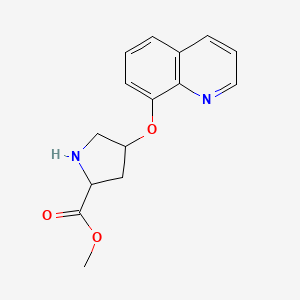


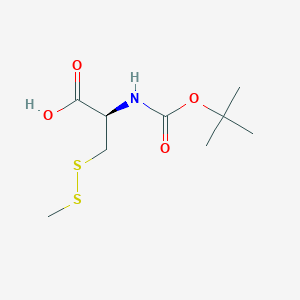
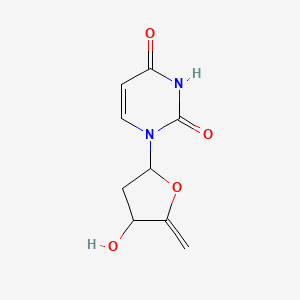
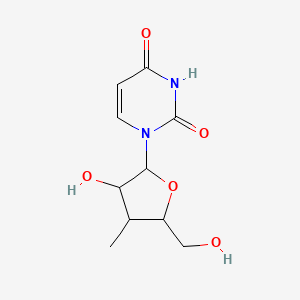

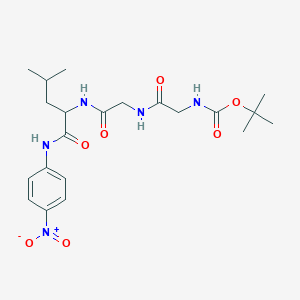
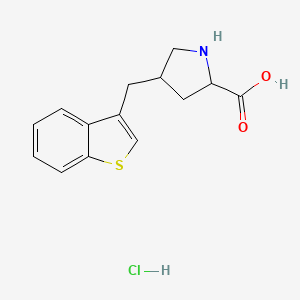
![2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B12104808.png)
![L-Tyrosine, 3,5-dichloro-O-[(2-phenyl-7-benzoxazolyl)methyl]-, methylester, monohydrochloride](/img/structure/B12104837.png)
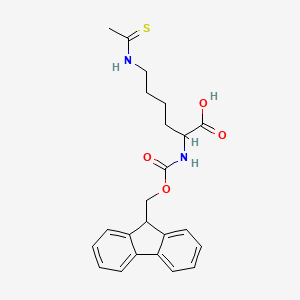
![4-[[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12104846.png)

